molecular formula C19H26N2O3 B111985 tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 155600-89-8

tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B111985
CAS No.: 155600-89-8
M. Wt: 330.4 g/mol
InChI Key: GGDGRVBFSAZNLK-UHFFFAOYSA-N
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Description

tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound with the molecular formula C19H26N2O3 and a molecular weight of 330.43 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic ring system through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as automated synthesis and high-throughput screening to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used .

Scientific Research Applications

tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique spirocyclic structure and the presence of both benzyl and tert-butyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound in various research fields .

Biological Activity

tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS No. 155600-89-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19_{19}H26_{26}N2_{2}O3_{3}
  • Molecular Weight : 330.42 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure, which is significant in influencing its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specifically, derivatives of diazaspiro compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar activities.

Chemokine Receptor Modulation

A notable area of interest is the compound's interaction with chemokine receptors, particularly CCR3 and CCR5. These receptors play crucial roles in immune response and are implicated in diseases such as HIV/AIDS. Compounds derived from diazaspiro structures have been reported to modulate these receptors, potentially offering therapeutic avenues for treating viral infections and inflammatory conditions .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from related compounds:

  • Receptor Binding : The compound may bind to specific receptors involved in immune response modulation.
  • Inhibition of Enzymatic Activity : Similar structures have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids which can have anti-inflammatory effects .
  • Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its bioavailability and efficacy.

Study on Antiviral Activity

In a study examining the antiviral properties of spirocyclic compounds, derivatives similar to tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane were tested against HIV strains. Results indicated that these compounds could inhibit viral replication through modulation of CCR5 receptor activity .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of diazaspiro derivatives demonstrated that these compounds could significantly reduce pro-inflammatory cytokines in vitro. This suggests a potential role for tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
1-carbonyl-7-diazaspiro[3.5]nonaneAntiviral
1-carbonyl-8-diazaspiro[4.5]decaneChemokine receptor modulation
tert-butyl carbamate derivativesAnti-inflammatory

Properties

IUPAC Name

tert-butyl 2-benzyl-3-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)14-21(16(19)22)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDGRVBFSAZNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434692
Record name tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155600-89-8
Record name tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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